3-(叔丁氧羰基)-1-甲基环丁烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A method for high-temperature BOC deprotection of amino acid and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated a catalytic effect and had low viscosity and high thermal stability .Molecular Structure Analysis

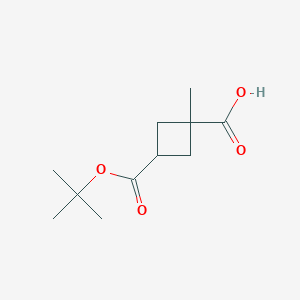

The molecular formula of “3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid” is C12H21NO4 . Its average mass is 243.299 Da and its monoisotopic mass is 243.147064 Da .Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The physical state of “3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid” at 20 degrees Celsius is solid . It is packaged in a 1G-Glass Bottle with a Plastic Insert . Its CAS RN is 220210-56-0 .科学研究应用

材料科学中的规模化合成和应用

Yamashita 等人(2019 年)的一项研究探讨了 3-(叔丁氧羰基)-1-甲基环丁烷-1-羧酸的氘标记衍生物的规模化合成,重点介绍了其在生物活性化合物和材料科学制备中的应用。此过程涉及连续光流动化学,优化反应条件以有效生产具有高氘含量的化合物。合成的化合物作为带有氘原子的环丁烷环的各种化合物的有用构建模块,在药代动力学研究中的定量质谱分析中作为内标至关重要 (Yamashita、Nishikawa 和 Kawamoto,2019)。

非天然氨基酸立体异构体的合成

Bakonyi 等人(2013 年)开发了一种合成 3-(叔丁氧羰基)-3-氮杂双环[3.1.0]己烷-2-羧酸所有四个立体异构体的的方法,大大缩短了这些合成的文献程序。这些立体异构体作为非天然氨基酸非常有价值,其应用范围从药物到研究工具。他们的方法包括简单地调整反应条件以获得纯顺式或反式酸,展示了该化合物在推进合成化学中的作用 (Bakonyi、Furegati、Kramer、La Vecchia 和 Ossola,2013)。

聚合物科学的进展

Rohwerder 和 Müller(2010 年)发现了一种含叔碳原子的衍生物,该衍生物与 3-(叔丁氧羰基)-1-甲基环丁烷-1-羧酸有关,是聚合物合成的有趣构建模块。这种化合物 2-羟基异丁酸 (2-HIBA) 源自羧酸,通过简单的化学转化,便于获得具有异丁烷结构的多种化合物,包括甲基丙烯酸、异丁烯二醇和氧化物。他们的研究强调了生物技术工艺从可再生碳源生产此类构建模块的潜力,标志着朝着可持续化学和材料科学迈出了重要一步 (Rohwerder 和 Müller,2010)。

作用机制

Target of Action

The primary target of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid is the amino group in organic synthesis . This compound, also known as 3-[(tert-butoxy)carbonyl]-1-methylcyclobutane-1-carboxylic acid, is used as a protecting group for the amino functionality, which is present in several compounds such as natural products, amino acids, and peptides .

Mode of Action

The 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid interacts with its targets by acting as a protecting group for the amino functionality. It diminishes the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, 1,2-indazoles, pyrroles, and related structures . This compound is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid affects the biochemical pathways involved in organic synthesis. It plays a significant role in the protection and deprotection of the amino functional group, which is crucial in organic synthesis . Its unique reactivity pattern is highlighted by its application in chemical transformations and its implication in biosynthetic and biodegradation pathways .

Pharmacokinetics

It’s worth noting that this compound is used in organic synthesis, and its bioavailability would depend on the specific context of its use .

Result of Action

The result of the action of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid is the successful protection of the amino group during organic synthesis . This allows for selective bond formation while minimizing competing reactions with reactive functional groups .

Action Environment

The action of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid can be influenced by environmental factors. For instance, the compound’s effectiveness as a protecting group can be affected by the reaction conditions, such as temperature and the presence of other reagents . Furthermore, the compound’s stability and efficacy can be influenced by the solvent used in the reaction .

安全和危害

The safety data sheet indicates that this chemical causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area .

未来方向

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . Future research could focus on finding safer and more efficient methods for the synthesis and deprotection of BOC-protected amino acids and peptides.

属性

IUPAC Name |

1-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-10(2,3)15-8(12)7-5-11(4,6-7)9(13)14/h7H,5-6H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAGPUJTBGVORN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166745-49-7 |

Source

|

| Record name | 3-[(tert-butoxy)carbonyl]-1-methylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2717665.png)

![3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide](/img/no-structure.png)

![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2717670.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)

![3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2717673.png)

![5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2717684.png)

![N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide](/img/structure/B2717687.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2717688.png)